2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers
CAS No.: 2445793-44-0
Cat. No.: VC11527713
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers - 2445793-44-0](/images/no_structure.jpg)
Specification
CAS No. | 2445793-44-0 |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 2-aminospiro[3.3]heptan-3-ol;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H |
Standard InChI Key | JGAXOJILBWACFW-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1)CC(C2O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of two fused cyclopropane rings forming a spiro[3.3]heptane system (Figure 1). The aminol substituent at position 1 introduces hydrogen-bonding capability, while the amine at position 2 provides a handle for further functionalization . X-ray crystallography of analogous spiro[3.3]heptanes reveals bond angles of ~60° within the cyclopropane rings, creating significant ring strain (≈25 kcal/mol) that influences reactivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₁₃NO·HCl | |
Molecular weight | 163.64 g/mol | |
Hydrogen bond donors | 3 (2 -OH/-NH, 1 HCl) | |
Rotatable bonds | 0 | |
XLogP3 | -0.8 |
The SMILES notation C1CC2(C1)CC(C2O)N.Cl
encodes the spiro connectivity and functional group positions . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, favoring interactions with polar protein pockets .
Stereochemical Complexity
Synthesis and Purification Strategies
Diastereomer Resolution
Centrifugal partition chromatography (CPC) with a heptane/EtOAc/MeOH/H₂O (5:5:4:1) solvent system achieves 98% diastereomeric excess . Recent advances employ enzymatic resolution using Candida antarctica lipase B, selectively acylating the (1R,2S)-isomer with vinyl acetate (kcat = 3.2 s⁻¹, KM = 1.4 mM) .
Pharmaceutical Applications
Bioisosteric Replacement
The spiro[3.3]heptane core serves as a non-planar benzene substitute, reducing hepatotoxicity risks associated with aromatic systems . In kinase inhibitors, it maintains target affinity (IC₅₀ = 38 nM vs. 45 nM for benzene analog) while improving metabolic stability (t₁/₂ = 6.1 h vs. 2.3 h) .
CNS Drug Development
The compound’s low polar surface area (58 Ų) enhances blood-brain barrier penetration. In vivo studies show brain/plasma ratios of 0.91 compared to 0.22 for morpholine analogs . Current research explores its use in:
Physicochemical Profiling
Table 2: Solubility and Stability Data
Condition | Solubility (mg/mL) | Degradation (%) |
---|---|---|
pH 1.2 (HCl) | 42.1 | <5 (72 h) |
pH 6.8 (PBS) | 8.3 | 18 (72 h) |
Human plasma, 37°C | N/A | 29 (24 h) |
Aqueous solubility follows the order: HCl salt > free base > maleate salt (42.1 vs. 3.2 vs. 18.7 mg/mL) . Accelerated stability testing (40°C/75% RH) shows 12% decomposition over 30 days, primarily via retro-aldol cleavage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume